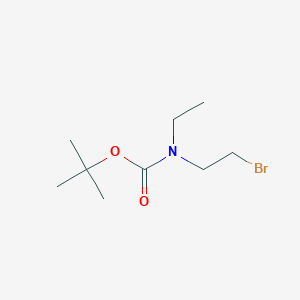![molecular formula C12H13BrN2O4S B1448310 methyl 2-(2-amino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-ium-3-yl)acetate;bromide CAS No. 2197055-18-6](/img/structure/B1448310.png)
methyl 2-(2-amino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-ium-3-yl)acetate;bromide
Descripción general
Descripción
2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3-ium bromide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound features a unique structure that combines a thiazole ring with a dioxin moiety, making it a subject of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3-ium bromide has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Medicine: Its antimicrobial and anticancer properties are being explored for therapeutic applications.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3-ium bromide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidative stress responses and cellular metabolism. The compound’s thiazole ring structure allows it to participate in electron transfer reactions, making it a potential antioxidant . Additionally, it has been observed to inhibit certain enzymes, such as cyclooxygenase, which is involved in the inflammatory response . The interactions between 2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3-ium bromide and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of 2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3-ium bromide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for cellular defense against oxidative stress . This activation leads to the upregulation of antioxidant response elements, enhancing the cell’s ability to neutralize reactive oxygen species. Furthermore, 2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3-ium bromide can alter gene expression by interacting with transcription factors and influencing epigenetic modifications.
Molecular Mechanism
The molecular mechanism of action of 2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3-ium bromide involves several key processes. At the molecular level, the compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonds and van der Waals forces . This binding can result in enzyme inhibition or activation, depending on the target. For example, the compound’s interaction with cyclooxygenase leads to its inhibition, reducing the production of pro-inflammatory mediators . Additionally, 2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3-ium bromide can modulate gene expression by affecting the activity of transcription factors and altering chromatin structure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3-ium bromide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to the formation of metabolites with different biological properties. Long-term exposure to 2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3-ium bromide has been associated with changes in cellular metabolism and gene expression, indicating potential adaptive responses by the cells.
Dosage Effects in Animal Models
The effects of 2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3-ium bromide vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it may induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3-ium bromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress responses and cellular metabolism . The compound’s thiazole ring structure allows it to participate in redox reactions, contributing to its antioxidant properties. Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3-ium bromide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation. Once inside the cell, it can bind to various proteins, influencing its localization and activity. The distribution of 2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3-ium bromide within tissues is also determined by its affinity for different cellular compartments and its ability to cross biological barriers.
Subcellular Localization
The subcellular localization of 2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3-ium bromide is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these compartments allows it to interact with specific biomolecules and exert its biological effects. For example, the compound’s presence in the mitochondria enables it to participate in redox reactions and modulate mitochondrial function . Similarly, its localization in the nucleus allows it to influence gene expression by interacting with transcription factors and chromatin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3-ium bromide typically involves multiple steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction between a suitable thioamide and a halogenated ketone.
Introduction of the Dioxin Moiety: The dioxin moiety is introduced through a subsequent reaction with a dihydroxybenzene derivative under acidic conditions.
Final Bromination: The final step involves the bromination of the compound to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the methoxy-oxoethyl side chain, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Dioxin-Containing Compounds: Molecules such as dioxin and its derivatives have structural similarities and are known for their environmental and biological effects.
Uniqueness
2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3-ium bromide stands out due to its combined thiazole and dioxin moieties, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
methyl 2-(2-amino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-ium-3-yl)acetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S.BrH/c1-16-11(15)6-14-7-4-8-9(18-3-2-17-8)5-10(7)19-12(14)13;/h4-5,13H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHZGMQQLUBSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C[N+]1=C(SC2=CC3=C(C=C21)OCCO3)N.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















